3-(Bromomethyl)-3-ethyloxolane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
3-(bromomethyl)-3-ethyloxolane |
InChI |
InChI=1S/C7H13BrO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3 |
InChI Key |
SUBVKHAFNYWIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl 3 Ethyloxolane
Strategic Approaches to the Oxolane Core Formation
The synthesis of the tetrahydrofuran (B95107) (oxolane) ring is a critical step. The inherent ring strain of smaller cyclic ethers like oxetanes, which can be precursors, presents a synthetic challenge, often requiring specific conditions to favor cyclization. acs.org
Intramolecular cyclization is a common and effective method for forming the oxolane ring. This typically involves a precursor molecule containing a hydroxyl group and a suitable leaving group, positioned to facilitate a ring-closing reaction. For instance, the Williamson ether synthesis, an intramolecular reaction, can be employed. acs.org In a related context, the synthesis of oxetane (B1205548) derivatives, which are four-membered rings, often utilizes catalytic ring-closing etherification. For example, 3-(hydroxymethyl)oxetane can be synthesized through the KOH-catalyzed cyclization of 2,2-bishydroxymethyl-1-propanol with diethyl carbonate. Similar principles can be applied to the synthesis of five-membered oxolane rings, where a 1,4-diol or a related structure undergoes dehydration or a similar cyclization reaction.
The synthesis of the acyclic precursor is a crucial stage that dictates the final substitution pattern of the oxolane ring. For 3-(bromomethyl)-3-ethyloxolane, a key precursor is 3-ethyl-3-(hydroxymethyl)oxetane (EHO). EHO can be synthesized from trimethylolpropane (B17298) and diethyl carbonate. nih.govmdpi.com Another approach involves the reaction of substituted glycerols with aldehydes or ketones to form an intermediate that, after several steps including protection and deprotection, undergoes intramolecular cyclization. google.com
The functionalization of these precursors is key. For example, a precursor diol can be selectively tosylated and then cyclized to form the oxetane ring. acs.org The synthesis of 3,3-disubstituted oxetanes has been achieved from substituted dimethyl malonates, involving the installation of a protected hydroxymethyl group, reduction to a diol, tosylation, and base-mediated cyclization. acs.org
Cyclization Reactions for Tetrahydrofuran Ring Construction
Introduction of the Bromomethyl Moiety
The introduction of the bromomethyl group is a pivotal step in the synthesis of the target compound. This is typically achieved through the selective bromination of a methyl group attached to the oxolane ring.
The bromination of alkyl side chains, particularly at a benzylic or similarly activated position, is a well-established reaction. orgoreview.comlumenlearning.com For the synthesis of this compound, the precursor would likely be 3-ethyl-3-methyloxolane or a derivative where the methyl group can be selectively halogenated. The use of N-Bromosuccinimide (NBS) is a common method for achieving this type of selective bromination. orgoreview.compw.livelibretexts.orglibretexts.org This reaction is typically carried out in the presence of a radical initiator, such as light or peroxide. orgoreview.compw.live The selectivity of this reaction for the methyl group over the ethyl group would be a critical factor.
In a similar vein, the synthesis of related compounds like 1-(bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane (B13171698) involves bromination of a precursor alcohol with reagents like phosphorus tribromide. smolecule.com For 2-(bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane, bromination of the corresponding methyl-substituted oxolane is achieved using NBS with a radical initiator like azobisisobutyronitrile (AIBN). smolecule.com
The Wohl-Ziegler bromination using NBS proceeds via a free-radical chain mechanism. orgoreview.com The reaction is initiated by the homolytic cleavage of a small amount of bromine (Br2), which can be formed in situ from the reaction of NBS with trace amounts of HBr. lumenlearning.comlibretexts.org
The mechanism involves three key steps:
Initiation: Light or heat initiates the homolytic cleavage of the Br-Br bond to form bromine radicals (Br•). orgoreview.com
Propagation: A bromine radical abstracts a hydrogen atom from the alkyl side chain, in this case, the methyl group, to form a stable radical intermediate and HBr. orgoreview.com This radical then reacts with a molecule of Br2 to yield the brominated product and another bromine radical, which continues the chain reaction. orgoreview.com
Termination: The reaction is terminated when two radical species combine. orgoreview.com
The use of NBS is advantageous as it maintains a low, constant concentration of Br2, which favors the radical substitution pathway over competing reactions like electrophilic addition to any double bonds that might be present in the substrate. lumenlearning.comlibretexts.orglibretexts.org
Selective Bromination of Alkyl Side Chains
Stereoselective Synthesis of Chiral Oxolane Derivatives
One approach involves the use of chiral starting materials. For example, enantioenriched oxetanes have been prepared from enantioenriched 1,3-diols. acs.org The stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from 1,3-diols through a process involving selective conversion to acetoxybromides with inversion of stereochemistry. acs.org
Another strategy is the use of chiral catalysts or reagents. For instance, diastereoselective and enantioselective 1,3-dipolar cycloaddition reactions can be used to create multiple stereogenic centers simultaneously in the formation of pyrrolidines, a related heterocyclic system. nih.gov Resolution of racemic mixtures using chiral resolving agents is also a common technique to isolate specific enantiomers. google.com
Asymmetric Catalysis in Bromomethyl Group Introduction
Achieving enantioselectivity in the synthesis of this compound, which possesses a chiral center at the C3 position, necessitates the use of asymmetric catalysis. While direct reports on the asymmetric synthesis of this specific compound are scarce, analogous transformations in the literature provide a strong basis for potential strategies. The key step for introducing chirality is the bromocyclization of the prochiral precursor, 2-ethyl-2-allyl-1,3-propanediol.
One established approach for asymmetric halocyclization involves the use of a chiral catalyst that can differentiate between the two enantiotopic hydroxyl groups of the diol or control the facial selectivity of the attack on the double bond. Chiral catalysts, such as those derived from BINAM (1,1'-binaphthyl-2,2'-diamine), have been successfully employed in similar aldol (B89426) and addition reactions to create chiral centers with high enantiomeric excess (ee) nih.govmdpi.com. For instance, BINAM-prolinamide catalysts have demonstrated high efficiency in promoting enantioselective aldol reactions under solvent-free conditions, achieving up to 97% ee nih.gov.
A hypothetical catalytic system for the asymmetric bromocyclization of 2-ethyl-2-allyl-1,3-propanediol could involve a chiral Lewis acid or a chiral phosphine (B1218219) catalyst in the presence of a bromine source like N-bromosuccinimide (NBS). The catalyst would coordinate to the substrate or the brominating agent, creating a chiral environment that directs the cyclization to favor one enantiomer over the other.
Table 1: Hypothetical Asymmetric Bromocyclization Catalysts
| Catalyst Type | Chiral Ligand Example | Potential Bromine Source | Expected Outcome |
|---|---|---|---|
| Chiral Phosphine | (R)-BINAP | NBS | High enantioselectivity |
| Chiral Lewis Acid | Ti(TADDOL) | DBDMH | Good to high enantioselectivity |
| Organocatalyst | BINAM-Prolinamide | NBS | Moderate to high enantioselectivity |
Diastereoselective Control in Cyclization Reactions
When the starting material possesses pre-existing stereocenters, or when more than one new stereocenter is formed during the reaction, diastereoselective control becomes crucial. For the synthesis of this compound from an acyclic precursor like 2-ethyl-2-allyl-1,3-propanediol, the primary concern is the formation of the single stereocenter. However, in related syntheses of substituted oxolanes, diastereoselectivity is a key consideration. For instance, the cyclization of homoallylic alcohols can lead to the formation of tetrahydrofuran derivatives with specific diastereomeric configurations. researchgate.net
The stereochemical outcome of the cyclization is often governed by the geometry of the transition state. In the case of an intramolecular SN2-type reaction, a backside attack is favored, leading to a predictable stereochemical outcome. The formation of a five-membered ring is generally kinetically favored. The principles of the Prins cyclization, which involves the acid-catalyzed reaction of an alkene with an aldehyde, also offer insights into controlling diastereoselectivity in the formation of substituted tetrahydropyrans and tetrahydrofurans. researchgate.net
For the synthesis of this compound, achieving high diastereoselectivity would be relevant if a substituted precursor were used. The reaction conditions, including the choice of solvent and catalyst, would play a significant role in influencing the transition state geometry and, consequently, the diastereomeric ratio of the product.
Process Optimization for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and high product quality. For the synthesis of this compound, key areas for optimization include the choice of solvent and the catalytic system.
Influence of Reaction Solvents on Yield and Purity
The solvent plays a critical role in a chemical reaction, influencing solubility of reactants, reaction rates, and even the stereochemical outcome. libretexts.org For the bromocyclization reaction to form this compound, the choice of solvent can significantly impact the yield and purity of the final product.
Halocyclization reactions are often performed in aprotic solvents to avoid the participation of the solvent as a nucleophile. researchgate.net Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) are commonly employed. The polarity of the solvent can affect the stability of charged intermediates, such as a bromonium ion, which may be formed during the reaction. libretexts.org In some cases, more polar solvents can accelerate the reaction but may also lead to the formation of byproducts. For instance, in related Williamson ether syntheses, the solvent can influence the competition between substitution and elimination reactions. wikipedia.org
A systematic study of different solvents would be necessary to identify the optimal medium for the synthesis of this compound. The ideal solvent would provide good solubility for the starting materials and reagents, facilitate the desired cyclization pathway while minimizing side reactions, and allow for easy product isolation.
Table 2: Effect of Solvents on a Hypothetical Bromocyclization Reaction
| Solvent | Dielectric Constant (approx.) | Observed Yield (%) | Observed Purity (%) |
|---|---|---|---|
| Dichloromethane | 9.1 | 85 | 95 |
| Tetrahydrofuran | 7.6 | 80 | 92 |
| Acetonitrile | 37.5 | 75 | 88 |
| n-Heptane | 1.9 | 60 | 90 |
Data are hypothetical and for illustrative purposes based on general principles of halocyclization reactions.
Catalytic Systems for Enhanced Efficiency
The use of a catalyst can significantly enhance the efficiency of the synthesis of this compound by increasing the reaction rate and allowing for milder reaction conditions. For the bromocyclization step, both acid and base catalysts can be considered.
An acid catalyst can activate the double bond of the homoallylic alcohol, making it more susceptible to nucleophilic attack by the hydroxyl group. Lewis acids are often employed for this purpose. Alternatively, a base can be used to deprotonate the hydroxyl group, forming an alkoxide which is a more potent nucleophile for the intramolecular cyclization. This is the principle behind the intramolecular Williamson ether synthesis, where a halohydrin is treated with a base to form a cyclic ether. masterorganicchemistry.comorganicchemistrytutor.com
The choice of catalyst and its loading would need to be optimized to maximize the yield and minimize the formation of impurities. A patent for a related synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene highlights the use of a radical initiator like benzoyl peroxide in conjunction with NBS, suggesting that a radical pathway could also be a viable, and thus catalytically influenced, route. google.com
Table 3: Comparison of Potential Catalytic Systems
| Catalytic System | Proposed Role | Potential Advantage | Potential Disadvantage |
|---|---|---|---|
| Lewis Acid (e.g., BF3·OEt2) | Activates the alkene | Can proceed under mild conditions | May lead to side reactions |
| Base (e.g., NaH) | Deprotonates the alcohol | Drives the reaction to completion | Requires anhydrous conditions |
| Radical Initiator (e.g., AIBN) | Initiates radical chain reaction | Can be highly selective | May require specific reaction setup |
Mechanistic Investigations of 3 Bromomethyl 3 Ethyloxolane Reactivity
Nucleophilic Substitution Reactions of the Bromomethyl Group
Nucleophilic substitution reactions involving the displacement of the bromide ion from 3-(bromomethyl)-3-ethyloxolane are central to its chemical transformations. The substrate's structure, being a primary halide attached to a neopentyl-like center, presents a fascinating case study for the competition between S(_N)1 and S(_N)2 pathways, as well as the potential for alternative mechanisms.
Detailed Kinetic and Mechanistic Studies of S(_N)1 Pathways
The unimolecular nucleophilic substitution (S(_N)1) mechanism proceeds through a carbocation intermediate. For this compound, the S(_N)1 pathway would involve the initial, rate-determining step of bromide ion departure to form a primary carbocation.
Rate Law: Rate = k[this compound]
Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups. du.edu.egfirsthope.co.inquora.comsavemyexams.com The formation of the 1-ethyl-1-(oxolan-3-yl)ethyl cation is energetically highly unfavorable. Consequently, reactions proceeding through a classical S(_N)1 mechanism are expected to be exceedingly slow under typical solvolytic conditions. chegg.comvaia.combrainly.comumsl.edu While rearrangement of the primary carbocation to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift is a possibility in many systems, the inherent instability of the initial primary carbocation makes its formation a significant kinetic barrier.
Kinetic studies on analogous sterically hindered primary alkyl halides, such as neopentyl bromide (1-bromo-2,2-dimethylpropane), confirm their extreme reluctance to undergo S(_N)1 reactions. chegg.comumsl.edu The high activation energy required for the formation of the unstable primary carbocation results in negligible reaction rates.
| Substrate Analogue | Solvent | Relative Rate of Solvolysis (S(_N)1) |
| tert-Butyl bromide | Ethanol | 1 |
| Neopentyl bromide | Ethanol | ~10 |
This table illustrates the dramatically slower S(_N)1 reactivity of a neopentyl system compared to a tertiary system that readily forms a stable carbocation.
Comprehensive Kinetic and Mechanistic Studies of S(_N)2 Pathways
The bimolecular nucleophilic substitution (S(_N)2) mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the leaving group.
Rate Law: Rate = k[this compound][Nucleophile]
While primary alkyl halides are generally excellent substrates for S(_N)2 reactions, the steric environment of this compound presents a major impediment. firsthope.co.inchemistrysteps.comulethbridge.ca The presence of the bulky ethyl group and the oxolane ring on the adjacent quaternary carbon effectively shields the electrophilic carbon of the bromomethyl group from backside attack by a nucleophile. This steric hindrance significantly raises the energy of the trigonal bipyramidal transition state.
Studies on the reactivity of neopentyl bromide serve as a crucial benchmark, demonstrating that it is notoriously unreactive in S(_N)2 reactions, often being several orders of magnitude slower than simple primary alkyl halides like ethyl bromide. chemistrysteps.comspcmc.ac.in This pronounced steric hindrance is a defining characteristic of the reactivity of this compound.
| Substrate | Nucleophile | Relative Rate of S(_N)2 Reaction |
| Ethyl bromide | Ethoxide | 1 |
| Neopentyl bromide | Ethoxide | ~10 |
This table highlights the severe steric hindrance to S(_N)2 reactions in neopentyl-like systems.
Substrate Structure-Reactivity Relationships in Substitution
The reactivity of this compound in substitution reactions is a direct consequence of its structure. The primary nature of the alkyl halide would typically favor an S(_N)2 mechanism. However, the substantial β-branching (a quaternary center at the β-position) creates severe steric hindrance that strongly disfavors the S(_N)2 transition state. chemistrysteps.comspcmc.ac.in
Conversely, the S(_N)1 mechanism is also disfavored due to the high energy of the primary carbocation that would need to form. chegg.comvaia.combrainly.comumsl.edu This places this compound in a category of substrates that are exceptionally unreactive under standard S(_N)1 or S(_N)2 conditions.
However, the presence of the ether oxygen atom in the oxolane ring introduces the possibility of neighboring group participation (NGP) or anchimeric assistance . scribd.comtue.nldalalinstitute.comuou.ac.in The oxygen's lone pair of electrons can act as an internal nucleophile, attacking the electrophilic carbon in an intramolecular S(_N)2 fashion to displace the bromide ion. This would lead to the formation of a strained, tricyclic oxonium ion intermediate. This anchimerically assisted pathway can significantly accelerate the rate of reaction compared to the standard S(_N)1 or S(_N)2 mechanisms and would exhibit first-order kinetics. scribd.comtue.nl
Stereochemical Outcomes of Nucleophilic Substitution (e.g., Inversion, Racemization)
The stereochemical outcome of a nucleophilic substitution reaction is a powerful diagnostic tool for its mechanism.
S(_N)2 reactions proceed with a complete inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. firsthope.co.in
S(_N)1 reactions , proceeding through a planar carbocation intermediate, typically lead to racemization , although complete racemization is not always observed. du.edu.egfirsthope.co.in
For this compound, if a reaction were to proceed via a direct S(_N)2 pathway, it would result in inversion of configuration at the carbon bearing the bromine. However, given the extreme unlikelihood of this pathway, this outcome is not expected.
Intramolecular vs. Intermolecular Nucleophilic Attack Dynamics
The structure of this compound is perfectly suited for an exploration of intramolecular versus intermolecular nucleophilic attack. The ether oxygen of the oxolane ring is positioned to act as an intramolecular nucleophile. scribd.comtue.nldalalinstitute.comuou.ac.in
The rate of an intramolecular reaction is highly dependent on the size of the ring being formed in the transition state. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings. researchgate.net In the case of this compound, the intramolecular attack of the ether oxygen would lead to the formation of a strained three-membered ring as part of the bicyclic oxonium ion intermediate. While the formation of three-membered rings can be slow due to ring strain, the proximity of the reacting centers can enhance the effective concentration, making the intramolecular pathway competitive, especially when intermolecular reactions are slow. researchgate.net
The competition between intramolecular and intermolecular nucleophilic attack will depend on several factors, including the concentration and nucleophilicity of the external nucleophile. At low concentrations of a strong external nucleophile, the intramolecular pathway (neighboring group participation) may dominate. Conversely, at high concentrations of a potent nucleophile, the intermolecular pathway might become more significant, although still hampered by steric hindrance.
Elimination Reactions Involving the Bromomethyl Moiety
In the presence of a strong base, this compound can undergo elimination reactions. The most likely pathway is the bimolecular elimination (E2) mechanism, which is a concerted process involving the removal of a proton by a base and the simultaneous departure of the leaving group. chegg.comlibretexts.org
For an E2 reaction to occur, there must be a proton on a carbon atom adjacent (β) to the carbon bearing the leaving group. In this compound, the β-carbon is the quaternary carbon of the oxolane ring, which has no hydrogen atoms. Therefore, a standard β-elimination is not possible.
However, elimination can occur from the ethyl group attached to the quaternary center if a sufficiently strong and sterically hindered base is used. This would be a Hofmann-type elimination. Strong, bulky bases such as potassium tert-butoxide are known to favor the formation of the less substituted (Hofmann) alkene product due to steric hindrance, which makes the abstraction of the more sterically accessible proton on the primary carbon of the ethyl group more favorable. libretexts.orgmasterorganicchemistry.comreddit.com The expected product would be 3-ethyl-3-(methylidene)oxolane.
The unimolecular elimination (E1) pathway is unlikely for the same reason the S(_N)1 pathway is disfavored: the formation of a highly unstable primary carbocation. msu.edu
| Reaction Type | Reagents | Major Product(s) |
| S(_N)1 | Weak nucleophile (e.g., H(_2)O, ROH) | Very slow reaction, potential for rearranged products if carbocation forms. |
| S(_N)2 | Strong, unhindered nucleophile (e.g., I, CN) | Very slow reaction due to steric hindrance. |
| NGP-assisted Substitution | Weak nucleophile, non-polar solvent | Product with retained stereochemistry via oxonium ion intermediate. |
| E2 Elimination | Strong, bulky base (e.g., KOC(CH(_3))(_3)) | 3-Ethyl-3-(methylidene)oxolane |
Elucidation of E1 and E2 Reaction Mechanisms
Elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. libretexts.org The operative mechanism is influenced by several factors, including the structure of the alkyl halide, the strength of the base, and the solvent. libretexts.org
The E2 mechanism is a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. libretexts.orgyoutube.com This mechanism is favored by strong bases. libretexts.orgiitk.ac.in For this compound, which is a primary alkyl halide, the E2 pathway is generally more probable than E1, especially with a hindered base, as primary carbocations are relatively unstable. libretexts.orglibretexts.org
The E1 mechanism , in contrast, is a two-step process. iitk.ac.in It begins with the slow departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the alkene. libretexts.org Good ionizing solvents, typically polar protic solvents, favor the E1 mechanism by stabilizing the carbocation intermediate. libretexts.org
Factors Influencing the Mechanism for this compound:
| Factor | Favoring E1 | Favoring E2 | Relevance to this compound |
| Alkyl Halide Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary halide, E2 is generally favored. libretexts.orglibretexts.org |
| Base Strength | Weak base required | Strong base favored | The choice of base is a critical experimental parameter. |
| Solvent | Good ionizing (polar protic) | Polar aprotic favored | Solvent choice can be used to influence the reaction pathway. libretexts.orgiitk.ac.in |
| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, facilitating both pathways. iitk.ac.in |
Regioselectivity and Stereoselectivity in Alkene Formation
The formation of alkenes from the elimination of this compound can lead to different isomeric products, making the study of regioselectivity and stereoselectivity crucial.
Regioselectivity refers to the preference for the formation of one constitutional isomer over another. masterorganicchemistry.com In the context of elimination reactions, this often pertains to the position of the newly formed double bond. When multiple β-hydrogens are available for abstraction, Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. iitk.ac.in However, the formation of the less substituted alkene, known as the Hofmann product, can be favored when using a sterically hindered base. For this compound, elimination can result in the formation of either 3-ethyl-4-methyleneoxolane or 3-ethylideneoxolane. The specific product distribution will depend on the reaction conditions, particularly the base used.
Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com E2 reactions are stereospecific, requiring an anti-periplanar arrangement between the abstracted proton and the leaving group. khanacademy.org This conformational requirement can dictate the geometry (E/Z) of the resulting alkene. khanacademy.org In the case of this compound, the formation of an exocyclic double bond in 3-ethylideneoxolane can lead to E and Z isomers, and the stereochemical outcome will be influenced by the transition state stability. Generally, the trans (E) isomer is favored due to lower steric strain. iitk.ac.in
Summary of Selectivity in Alkene Formation:
| Selectivity Type | Description | Relevance to this compound |
| Regioselectivity | Preference for one constitutional isomer (e.g., Zaitsev vs. Hofmann product). masterorganicchemistry.com | The choice of base can influence whether the endocyclic or exocyclic alkene is formed. |
| Stereoselectivity | Preference for one stereoisomer (e.g., E vs. Z). masterorganicchemistry.com | In the formation of 3-ethylideneoxolane, the E isomer is generally expected to be the major product. |
Radical Reactions of the Bromomethyl Group
The bromomethyl group in this compound is susceptible to radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. ontosight.ailumenlearning.comlibretexts.org
Initiation and Propagation Steps in Free Radical Processes
Initiation is the initial step where a reactive free radical is generated. lumenlearning.commasterorganicchemistry.com This typically requires an energy input, such as heat or UV light, to cause homolytic cleavage of a weak bond. lumenlearning.comsavemyexams.com In the context of reactions involving this compound, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to generate initial radicals. youtube.com These initiators decompose upon heating to form radicals that can then abstract the bromine atom from this compound to generate the key 3-ethyl-3-(oxolan-3-yl)methyl radical.
Propagation steps are the 'chain' part of the reaction where a radical reacts with a stable molecule to form a new radical, which continues the chain. lumenlearning.commasterorganicchemistry.com For the 3-ethyl-3-(oxolan-3-yl)methyl radical, propagation can involve various pathways.
Intermolecular and Intramolecular Radical Addition Pathways
Once the 3-ethyl-3-(oxolan-3-yl)methyl radical is formed, it can undergo several reactions:
Intermolecular Radical Addition: The radical can add to an external unsaturated compound, such as an alkene or alkyne, to form a new carbon-carbon bond and a new radical species. This is a common strategy for forming more complex molecules. The high reactivity of the bromomethyl radical makes it a participant in such addition reactions. ontosight.ai
Intramolecular Radical Addition: The radical could potentially add to a double bond within the same molecule. However, in the case of this compound itself, this is not a likely pathway unless the molecule is further modified to contain an unsaturated moiety.
Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, propagating the radical chain. lumenlearning.com
Radical Coupling: Two radicals can combine in a termination step to form a stable, non-radical product. lumenlearning.commasterorganicchemistry.com
Reactivity Profiles of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is generally a stable five-membered cyclic ether. However, under certain conditions, it can undergo reactions, particularly ring-opening.
Electrophilic Activation and Ring Opening Pathways
The oxygen atom of the oxolane ring possesses lone pairs of electrons, making it a Lewis base. It can be activated by reacting with a strong electrophile or a Lewis acid. nih.gov This activation makes the ring more susceptible to nucleophilic attack, leading to ring-opening.
For instance, in the presence of a strong acid, the ether oxygen can be protonated. This makes the adjacent carbon atoms more electrophilic and vulnerable to attack by a nucleophile, resulting in the cleavage of a C-O bond. Computational studies on similar systems have shown that the ring-opening of tetrahydrofuran (B95107) can be facilitated by frustrated Lewis pairs (FLPs), where a Lewis acid activates the oxygen and a Lewis base attacks a carbon atom of the ring. nih.govresearchgate.net While specific studies on this compound are limited, the general principles of oxolane ring-opening suggest that under strongly acidic conditions or in the presence of potent Lewis acids, the ring could be cleaved.
Functionalization of the Ether Ring via C-H Activation or Related Strategies
Beyond the reactivity of the bromomethyl group, the oxolane ring itself offers opportunities for functionalization through modern synthetic methods, particularly C-H activation. This strategy allows for the direct conversion of otherwise unreactive C-H bonds into new C-C or C-X bonds, providing a powerful tool for molecular diversification.
Transition metal catalysis, especially with palladium, has emerged as a key technology for the directed C-H functionalization of cyclic ethers. nih.govbohrium.comacs.org For this compound, the ether oxygen can act as an endogenous directing group, guiding the catalyst to activate specific C-H bonds within the ring. The regioselectivity of such reactions is often influenced by the formation of a stable metallacyclic intermediate.
Recent advancements have demonstrated the palladium-catalyzed functionalization of unactivated sp³ C-H bonds in cyclic ethers. nih.govacs.org These methods can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed coupling reactions can introduce aryl or alkenyl groups at positions α or β to the ether oxygen.
| Catalyst System | Functionalization Type | Position | Reference |
| Pd(OAc)₂ / Ligand | Arylation | α to ether oxygen | bohrium.com |
| Pd(II) / Directing Group | Annulation | β to ether oxygen | nih.govacs.org |
While direct C-H activation on the this compound ring has not been extensively reported, the principles established for other substituted oxolanes suggest its feasibility. The presence of the bromomethyl and ethyl groups at the C3 position would likely influence the regiochemical outcome of such transformations due to steric and electronic effects.
Chemoselectivity and Orthogonality in Complex Transformations
In molecules possessing multiple reactive sites, such as this compound, achieving chemoselectivity is paramount for predictable and efficient synthesis. numberanalytics.com This involves selectively reacting one functional group in the presence of another. The distinct reactivity of the bromomethyl group and the C-H bonds of the oxolane ring allows for a high degree of chemoselectivity.
The bromomethyl group is highly susceptible to nucleophilic attack under relatively mild conditions that would typically not affect the C-H bonds of the ether ring. Conversely, C-H activation reactions are performed under specific catalytic conditions that may not interfere with the alkyl bromide functionality, especially if the C-H activation is directed away from the bromomethyl-bearing carbon.
Orthogonal protection strategies are a cornerstone of modern organic synthesis, enabling the selective manipulation of different functional groups within a complex molecule. bham.ac.ukfiveable.me In the context of this compound, the two main reactive functionalities can be addressed orthogonally.
For example, a synthetic sequence could involve:
Nucleophilic substitution at the bromomethyl group with a desired nucleophile.
Subsequent C-H functionalization of the oxolane ring under palladium catalysis to introduce further complexity.
Applications in Advanced Organic Synthesis
Precursor for Carbon-Carbon Bond Formation
The carbon-bromine bond in 3-(Bromomethyl)-3-ethyloxolane is the key to its function as a precursor for forming new carbon-carbon bonds. The primary nature of the alkyl halide facilitates several classical and modern organometallic reactions.
Utility in Grignard Reagent Formation and Subsequent Carbonyl Additions
One of the most fundamental applications of alkyl halides is the formation of Grignard reagents. byjus.com By reacting this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (3-ethyloxolan-3-yl)methylmagnesium bromide, can be prepared. leah4sci.compw.live The general reaction involves the insertion of magnesium between the carbon and bromine atoms, reversing the polarity of the carbon and making it a potent nucleophile. quora.com
These reagents are highly valuable for their ability to add to electrophilic carbonyl carbons in aldehydes and ketones. byjus.com The reaction proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate, which upon acidic workup yields an alcohol. pw.live This process allows for the construction of more complex alcohol-containing structures. The type of alcohol produced—primary, secondary, or tertiary—depends on the carbonyl compound used. leah4sci.compw.live
| Carbonyl Substrate | Initial Product (after Grignard Addition) | Final Product (after Acid Workup) |
| Formaldehyde | Magnesium alkoxide salt | Primary Alcohol |
| Other Aldehydes | Magnesium alkoxide salt | Secondary Alcohol |
| Ketones | Magnesium alkoxide salt | Tertiary Alcohol |
This table illustrates the general outcomes of Grignard reactions with different carbonyl compounds.
Applications in Organolithium and Organozinc Chemistry
Similar to Grignard reagents, organolithium reagents are powerful nucleophiles used extensively in organic synthesis. wikipedia.org this compound can be converted to its corresponding organolithium species, (3-ethyloxolan-3-yl)methyllithium, typically through reaction with lithium metal. masterorganicchemistry.com This process involves the reduction of the alkyl halide by lithium. saylor.org Alternatively, lithium-halogen exchange with reagents like tert-butyllithium (B1211817) can also be employed to generate organolithium compounds from alkyl bromides. wikipedia.org These reagents react readily with various electrophiles, including carbonyls and epoxides, to form new C-C bonds. bluffton.edu
Organozinc reagents have emerged as milder and more functional-group-tolerant alternatives to Grignard and organolithium reagents. wikipedia.org The direct insertion of zinc metal into the carbon-bromine bond of unactivated alkyl bromides like this compound can be achieved, often requiring activation of the zinc with agents like iodine or 1,2-dibromoethane. acs.orgorganic-chemistry.orgnih.gov The resulting organozinc halides, such as (3-ethyloxolan-3-yl)methylzinc bromide, are valuable partners in a variety of coupling reactions, including the renowned Negishi coupling. wikipedia.orgacs.org
Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis. While aryl halides are the most common substrates, the use of sp³-hybridized alkyl halides like this compound has expanded the scope of these transformations.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. organic-chemistry.org The coupling of alkyl bromides containing β-hydrogens has become more feasible with the development of advanced catalyst systems. organic-chemistry.orgthieme-connect.com In a Suzuki-Miyaura reaction, this compound would serve as the electrophilic partner, reacting with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. thieme-connect.comacs.org Iron-based catalysts have also been developed for coupling alkyl bromides. rsc.orgsemanticscholar.org
Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. bluffton.edu However, protocols for the coupling of unactivated alkyl bromides have been established. nih.gov These reactions can proceed through mechanisms involving radical intermediates, which can be facilitated by palladium catalysts, sometimes under photo-irradiation. acs.orgbeilstein-journals.org The reaction of this compound with an alkene under appropriate Heck conditions would lead to an alkylated alkene, providing a route to more complex unsaturated structures. Iron-catalyzed Heck-type reactions also offer an alternative for functionalized alkyl bromides. acs.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for constructing sp²–sp carbon–carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.netorganic-chemistry.org The cross-coupling involving sp³-hybridized alkyl halides is less common but has been achieved. For instance, copper(I)-catalyzed asymmetric Sonogashira coupling between racemic secondary alkyl bromides and terminal alkynes has been reported, proceeding through a radical mechanism. rsc.org This suggests that this compound could potentially be used in similar transformations to introduce the (3-ethyloxolan-3-yl)methyl group onto a terminal alkyne.
| Coupling Reaction | Coupling Partners | General Product |
| Suzuki-Miyaura | R-B(OR')₂ + R'-X | R-R' |
| Heck | Alkene + R-X | Substituted Alkene |
| Sonogashira | Terminal Alkyne + R-X | Internal Alkyne |
This table provides a generalized overview of the key palladium-catalyzed cross-coupling reactions. R-X could represent an alkyl bromide like this compound.
Building Block for Structurally Diverse Molecular Scaffolds
Beyond serving as a simple precursor for C-C bond formation, the entire this compound molecule can be incorporated as a significant structural unit into larger, more complex molecules.
Synthesis of Novel Heterocyclic Compounds and Fused Ring Systems
The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. This reactivity allows the (3-ethyloxolan-3-yl)methyl moiety to be attached to various heteroatoms (N, S, O) within other molecules, providing a straightforward method for synthesizing novel heterocyclic structures. For example, alkylation of N- or S-nucleophiles on existing heterocyclic rings with this compound can be used to build more elaborate systems. acs.orgthieme.deresearchgate.net Such alkylation reactions are a common strategy for decorating pharmaceutically relevant scaffolds. acs.org Recent advances have shown that even complex N-fused heterocycles can be synthesized through transition-metal-catalyzed dearomative spirocyclization of a heteroaryl ketone with an alkyl bromide, followed by rearrangement. nih.gov
Incorporation into Complex Polycyclic Structures
The alkylating ability of this compound is also valuable for constructing complex polycyclic systems. Friedel-Crafts alkylation reactions, where the bromomethyl group acts as the electrophile to attack an aromatic ring, are a classic method for forming new rings and extending polycyclic aromatic frameworks. acs.orgresearchgate.net This approach can be used in a cascade or domino fashion to rapidly assemble complex fused carbazoles or other polycyclic aromatic hydrocarbons. researchgate.net The introduction of the 3-ethyloxolane motif can influence the solubility and biological properties of the resulting polycyclic compound. The use of bromomethyl-functionalized building blocks is a known strategy in the synthesis of complex natural products and their derivatives. nih.govucdavis.edu
Derivatization Strategies for Synthetic Utility
The synthetic utility of this compound is primarily realized through derivatization reactions that take advantage of the reactive carbon-bromine bond. The primary nature of the alkyl bromide makes it an excellent substrate for a range of nucleophilic substitution reactions. These transformations allow for the introduction of diverse functional groups, thereby enabling the construction of a wide array of advanced intermediates.
Functional Group Interconversion Methodologies
Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another to facilitate the construction of complex molecules. In the case of this compound, the bromomethyl group is a key handle for such transformations, primarily through nucleophilic substitution pathways (SN2 reactions). The polarity of the C-Br bond, with a partial positive charge on the carbon atom, renders it highly susceptible to attack by a wide variety of nucleophiles.
A range of functional groups can be introduced by reacting this compound with appropriate nucleophilic reagents. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, which facilitate the SN2 mechanism.
Table 1: Examples of Functional Group Interconversions of this compound
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | (3-Ethyloxolan-3-yl)methanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 3-(Methoxymethyl)-3-ethyloxolane |
| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether | 3-Ethyloxolan-3-yl(phenoxy)methane |
| Carboxylate | Sodium Acetate (NaOAc) | Ester | (3-Ethyloxolan-3-yl)methyl acetate |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 2-(3-Ethyloxolan-3-yl)acetonitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | Azide | 3-(Azidomethyl)-3-ethyloxolane |
| Amine | Ammonia (NH₃) | Primary Amine | (3-Ethyloxolan-3-yl)methanamine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 3-Ethyloxolan-3-yl(phenylthio)methane |
The choice of nucleophile and reaction conditions allows for the tailored synthesis of derivatives with specific properties and further reactive handles for subsequent transformations. For instance, the introduction of an azide group provides a precursor for the construction of triazoles via Huisgen cycloaddition ("click chemistry"), a powerful tool for linking molecular fragments. Similarly, the formation of a nitrile opens up possibilities for hydrolysis to a carboxylic acid or reduction to a primary amine.
Preparation of Advanced Intermediates for Target Molecule Synthesis
The derivatization of this compound is a key strategy for the preparation of advanced intermediates that are subsequently used in the synthesis of larger, more complex target molecules. These intermediates often contain the 3-ethyl-3-methyloxolane core, which may be a crucial pharmacophore or a key structural element in the final target.
One common strategy involves the coupling of the this compound moiety with other complex fragments. For example, the reaction with the sodium salt of a phenol (B47542) or a heterocyclic amine can lead to the formation of aryl ethers or N-alkylated heterocycles, respectively. These types of linkages are prevalent in many pharmaceutical compounds.
Table 2: Synthesis of Advanced Intermediates from this compound
| Reactant | Product | Target Molecule Class |
| 4-Nitrophenol | 3-Ethyloxolan-3-yl((4-nitrophenoxy)methyl)benzene | Potential Pharmaceutical Precursors |
| 1H-Imidazole | 1-((3-Ethyloxolan-3-yl)methyl)-1H-imidazole | Antifungal Agents, Enzyme Inhibitors |
| Phthalimide | 2-((3-Ethyloxolan-3-yl)methyl)isoindoline-1,3-dione | Primary Amine Precursors (via Gabriel Synthesis) |
| Diethyl malonate | Diethyl 2-((3-ethyloxolan-3-yl)methyl)malonate | Precursors for Carboxylic Acids and Amino Acids |
The synthesis of N-((3-ethyloxolan-3-yl)methyl) derivatives of various amines is a particularly important application. The resulting secondary or tertiary amines are common features in biologically active molecules. For instance, reaction with a primary aromatic amine could be a key step in the synthesis of a novel drug candidate.
Furthermore, the conversion of the bromomethyl group to other functionalities, as detailed in the previous section, generates a new set of intermediates. The resulting alcohol, (3-ethyloxolan-3-yl)methanol, can be oxidized to an aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions such as the Wittig reaction or aldol (B89426) condensations. The nitrile derivative, 2-(3-ethyloxolan-3-yl)acetonitrile, can be elaborated into more complex structures through reactions at the alpha-carbon or by transformation of the nitrile group itself. These multi-step synthetic sequences, originating from this compound, highlight its role as a valuable starting material for accessing diverse and complex molecular targets.
Advanced Stereochemical Research on 3 Bromomethyl 3 Ethyloxolane
Methodologies for Determination of Absolute Configuration
No specific studies detailing the determination of the absolute configuration of enantiomers of 3-(Bromomethyl)-3-ethyloxolane were found in the surveyed literature. Methodologies such as X-ray crystallography of chiral derivatives, vibrational circular dichroism (VCD), or correlation with known standards have not been reported for this specific molecule.
Analysis of the Stereochemical Course of Pericyclic and Rearrangement Reactions
There is no available research that analyzes the involvement of this compound in pericyclic reactions (e.g., cycloadditions, sigmatropic rearrangements) or details the stereochemical course of any rearrangement reactions it might undergo.
Stereodifferentiation in Diastereoselective Transformations
Detailed investigations into stereodifferentiation in diastereoselective transformations involving this compound are absent from the current body of scientific literature. There are no published data tables or findings on the diastereomeric ratios or stereochemical outcomes of reactions where this compound is a substrate.
Enantioselective Catalysis in Transformations of this compound
Research on the application of enantioselective catalysis to achieve kinetic resolution or asymmetric transformations of this compound has not been reported. Therefore, no data on enantiomeric excess (ee) or catalyst performance for this specific substrate is available.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) can be employed to model the distribution of electrons and the nature of chemical bonds within 3-(Bromomethyl)-3-ethyloxolane.
Key areas of investigation for this molecule would include:
Bond Lengths and Angles: Calculation of the equilibrium geometry to determine precise bond lengths (e.g., C-Br, C-O, C-C) and angles, offering a foundational understanding of its three-dimensional shape.
Atomic Charges and Electrostatic Potential: Analysis of the partial charges on each atom. This would likely show a significant partial positive charge on the carbon bonded to the bromine and a partial negative charge on the bromine and oxygen atoms, highlighting the molecule's polar regions and susceptibility to nucleophilic attack at the bromomethyl group.
Frontier Molecular Orbitals: Identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals are crucial for predicting reactivity. For this compound, the LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, indicating its role as the primary site for receiving electrons from a nucleophile.
Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: This table is illustrative and represents the type of data that would be generated from such a study.)
| Parameter | Method | Basis Set | Calculated Value |
| C-Br Bond Length | DFT (B3LYP) | 6-311+G(d,p) | 1.97 Å |
| C-O-C Bond Angle | DFT (B3LYP) | 6-311+G(d,p) | 109.8° |
| Mulliken Charge on Br | DFT (B3LYP) | 6-311+G(d,p) | -0.25 e |
| HOMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -7.2 eV |
| LUMO Energy | DFT (B3LYP) | 6-311+G(d,p) | -0.8 eV |
| HOMO-LUMO Gap | DFT (B3LYP) | 6-311+G(d,p) | 6.4 eV |
Molecular Dynamics and Conformational Analysis
While quantum calculations often focus on a static, minimum-energy structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. This provides a dynamic picture of the molecule's flexibility and conformational preferences.
For this compound, MD simulations would reveal:
Ring Pucker: The five-membered oxolane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can map the energy landscape of these puckering motions and determine the most stable conformations.
Side-Chain Rotation: The simulation would track the rotation of the ethyl and bromomethyl groups around their single bonds. This analysis identifies the most sterically and energetically favorable rotational isomers (rotamers).
Conformational Energy Landscape: By running simulations at different temperatures, one can construct a potential energy surface that maps all stable and metastable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its interaction with other molecules or biological targets.
Table 2: Illustrative Conformational Analysis Data for this compound (Note: This table is illustrative and represents the type of data that would be generated from such a study.)
| Conformer | Ring Pucker | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | Envelope (C4-endo) | 65° | 0.00 | 45 |
| 2 | Twist (T) | 175° | 0.85 | 25 |
| 3 | Envelope (O-endo) | -70° | 1.20 | 15 |
| 4 | Other | Various | > 2.00 | 15 |
Reaction Pathway Elucidation through Transition State Theory
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. Transition State Theory (TST) is used to locate the high-energy transition state that connects reactants to products, allowing for the calculation of activation energies and reaction rates.
For this compound, a primary reaction of interest would be nucleophilic substitution (e.g., an SN2 reaction) where a nucleophile replaces the bromide ion. Computational studies would:
Locate the Transition State: Model the approach of a nucleophile (e.g., hydroxide, cyanide) to the carbon atom of the bromomethyl group. The transition state would feature a partially formed bond with the nucleophile and a partially broken C-Br bond.
Calculate Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction.
Investigate Reaction Mechanisms: By comparing the activation energies for different possible pathways (e.g., SN2 vs. SN1), chemists can predict which mechanism is more likely to occur under specific conditions. The steric hindrance from the ethyl group and the oxolane ring at the 3-position would be a key factor in these calculations.
Computational Modeling of Solvent Effects on Reaction Mechanisms and Selectivity
Reactions are rarely carried out in a vacuum; the solvent can have a profound impact on reaction rates and outcomes. Computational models can simulate these effects.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to account for the bulk electrostatic effects of the solvent, such as its ability to stabilize charged species like the leaving bromide ion and the transition state in a substitution reaction.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box around the solute (this compound). This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately modeling reaction pathways and energetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
